
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide, also known as FMBA, is a novel compound that has received significant attention in recent years due to its potential therapeutic applications. FMBA is a small molecule that has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and inhibit the migration of immune cells. (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has also been shown to induce apoptosis in cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has several advantages for use in lab experiments, including its high purity, low toxicity, and ability to selectively target inflammation and cancer cells. However, (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide also has limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide and its potential side effects.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine to form an intermediate product. This intermediate product is then reacted with acryloyl chloride to produce (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide. The synthesis of (E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-morpholin-4-ylbut-2-ynyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-15(6-5-14-4-3-11-20-14)16-7-1-2-8-17-9-12-19-13-10-17/h3-6,11H,7-10,12-13H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFURXOYQKIMJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(4-morpholinobut-2-yn-1-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)
![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)
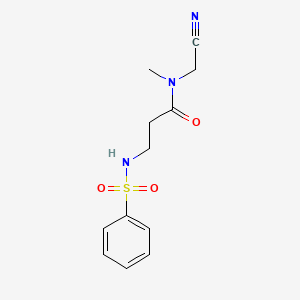
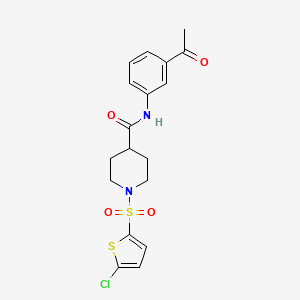
![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)
![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)
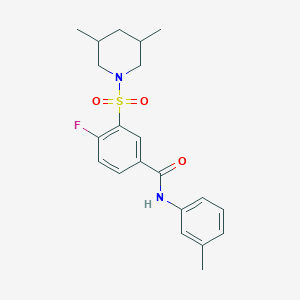


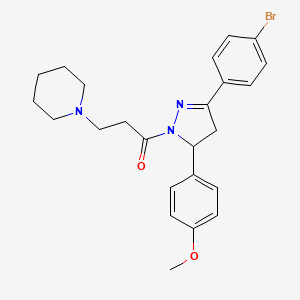

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)
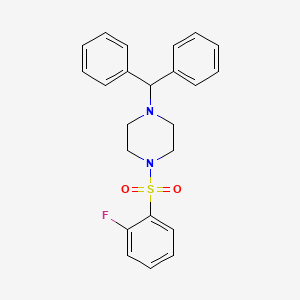
![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)